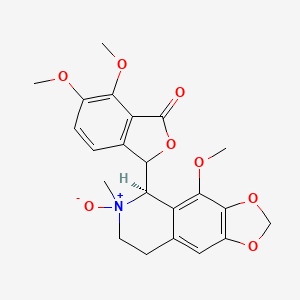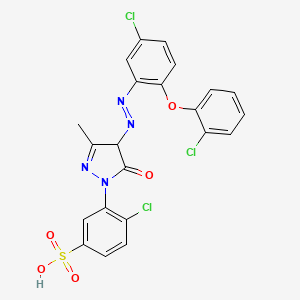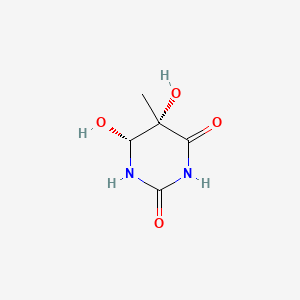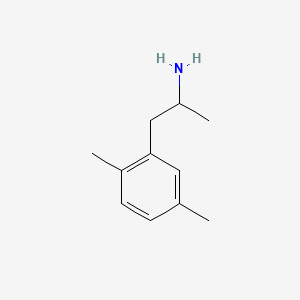
2-(2,3,5,6-Tetramethylphenoxy)butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3,5,6-Tetramethylphenoxy)butyric acid is an organic compound characterized by the presence of a butyric acid moiety attached to a tetramethylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5,6-Tetramethylphenoxy)butyric acid typically involves the reaction of 2,3,5,6-tetramethylphenol with butyric acid derivatives under specific conditions. One common method includes the esterification of 2,3,5,6-tetramethylphenol with butyric acid in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or other strong acids are used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or crystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3,5,6-Tetramethylphenoxy)butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Nitro compounds, halogenated derivatives
Applications De Recherche Scientifique
2-(2,3,5,6-Tetramethylphenoxy)butyric acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,3,5,6-Tetramethylphenoxy)butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetramethylphenol: A precursor in the synthesis of 2-(2,3,5,6-Tetramethylphenoxy)butyric acid.
Butyric acid: Another precursor used in the synthesis.
2-(2,3,5,6-Tetramethylphenoxy)acetic acid: A structurally similar compound with a different alkyl chain length.
Uniqueness
This compound is unique due to its specific combination of a tetramethylphenoxy group and a butyric acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
72462-84-1 |
|---|---|
Formule moléculaire |
C14H20O3 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
2-(2,3,5,6-tetramethylphenoxy)butanoic acid |
InChI |
InChI=1S/C14H20O3/c1-6-12(14(15)16)17-13-10(4)8(2)7-9(3)11(13)5/h7,12H,6H2,1-5H3,(H,15,16) |
Clé InChI |
FNGSDSOBXYHUFK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)O)OC1=C(C(=CC(=C1C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


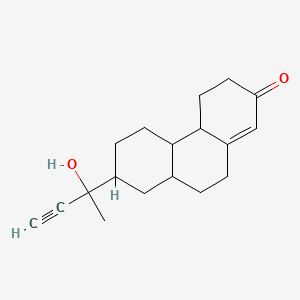
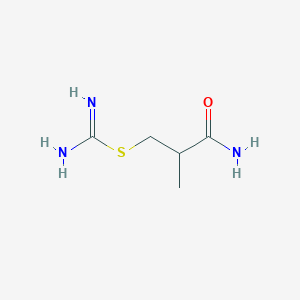
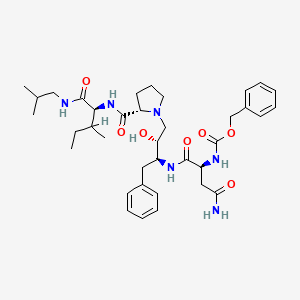
![4,7-Methanobenzo[b]selenophene, 2,2,3,3-tetrafluorooctahydro-](/img/structure/B12799450.png)
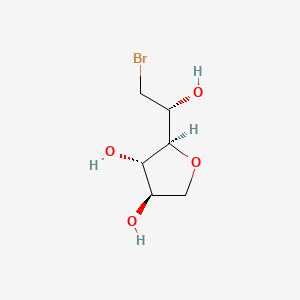
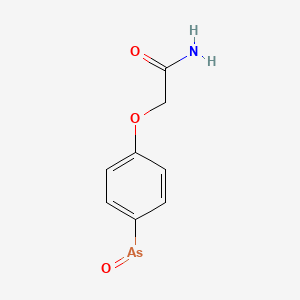
![2,6-Dioxabicyclo[2.2.1]heptane](/img/structure/B12799464.png)

